metachromin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

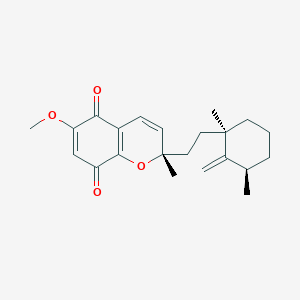

metachromin E is a natural product found in Dactylospongia metachromia with data available.

化学反应分析

Core Framework Construction via Horner-Wadsworth-Emmons (HWE) Coupling

The central C15–C16 bond in metachromin A is formed through a stereoselective HWE reaction between a ketone fragment (e.g., 5 ) and a non-stabilized phosphonate (e.g., 6 ) (Fig. 1) .

| Reaction Components | Conditions | Outcome |

|---|---|---|

| Ketone fragment 5 | NaH, THF/DME/DMF, 0°C to rt | E/Z isomer mixture (9:1 ratio) |

| Phosphonate 6 | 40% isolated yield | Leucotriacetate 22 intermediate |

This coupling is critical for establishing the conjugated diene-quinone system.

Regioselective Thiele-Winter Acetoxylation

A Thiele-Winter reaction introduces acetoxy groups to the quinone core of metachromin A with high regioselectivity (Scheme 5a) :

| Substrate | Reagents | Result |

|---|---|---|

| Quinone 11 | Ac₂O, H₂SO₄ | Triacetate 12 (65% yield) |

The reaction exploits electron-donating methoxy groups to direct acetylation to the less hindered enone system .

Hydrogenolytic Deprotection

Benzyl ethers are cleaved via H₂/Pd-C to yield primary alcohols (e.g., 20 from 12 , 85% yield) .

Stereoselective sp³-sp² Cross Coupling

For metachromin V, a Li₂CuCl₄-catalyzed coupling between 4-substituted prenyl acetates (9 ) and 2,5-bis(benzyloxy)phenyl magnesium bromide (8 ) achieves high stereochemical purity (Fig. 2) .

| Coupling Partners | Catalyst | Yield/Stereoselectivity |

|---|---|---|

| Prenyl acetate 9 | Li₂CuCl₄, THF | >90% yield, >95% E-selectivity |

Global Deprotection Strategy

Lithium naphthalenide in aliphatic amines selectively removes benzylic protecting groups without disrupting polyene systems (e.g., in metachromin V synthesis) .

Key Structural Comparisons

| Compound | Core Reaction | Key Functionalization |

|---|---|---|

| Metachromin A | HWE coupling | C15–C16 bond, triacetate quinone |

| Metachromin V | sp³-sp² cross coupling | Prenylated hydroquinone, stereoselective E-geometry |

Challenges and Optimizations

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate metachromin E’s biochemical mechanisms?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population (P) : Target biological systems (e.g., enzyme interactions, cellular pathways).

- Exposure/Intervention (E/I) : this compound’s concentration, binding sites, or catalytic effects.

- Comparison/Control (C) : Baseline activity without this compound or comparison with analogous compounds.

- Outcome (O) : Measured variables (e.g., inhibition rates, structural changes).

Example: “How does this compound (I) alter the catalytic efficiency of [specific enzyme] (P) compared to [control compound] (C), as measured by [kinetic assay] (O)?” .- Data Requirements : Include "shell" tables to organize variables and ensure alignment with public health significance or feasibility .

Q. What experimental design principles should guide initial studies on this compound’s stability under varying pH conditions?

- Methodological Answer :

- Objective : Assess stability via spectroscopic or chromatographic methods.

- Variables : pH range (2–12), temperature, incubation time.

- Controls : Buffer-only samples and inert reference compounds.

- Replication : Triplicate runs with statistical analysis (e.g., ANOVA for variance).

- Ethics : Adhere to lab safety protocols for handling reactive intermediates .

Q. How should researchers validate preliminary data on this compound’s cytotoxicity in cell lines?

- Methodological Answer :

- Assays : Combine MTT (quantitative) and microscopy (qualitative) for cross-validation.

- Confounders : Account for cell passage number, serum concentration, and batch effects.

- Reproducibility : Share protocols via platforms like Protocols.io and archive raw images in FAIR-compliant repositories .

Advanced Research Questions

Q. How can systematic reviews address contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer :

- Search Strategy : Use PRISMA guidelines to aggregate data from PubMed, Scopus, and grey literature. Filter by assay type (e.g., fluorometric vs. colorimetric) .

- Meta-Analysis : Stratify studies by cell type, exposure duration, and compound purity (≥95% by HPLC). Use random-effects models to account for heterogeneity .

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., solvent effects) .

Q. What computational and experimental approaches are optimal for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins. Validate with mutagenesis studies .

- Synthetic Modifications : Synthesize analogs with substitutions at [specific positions] and compare bioactivity via dose-response assays.

- Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can multi-omics data resolve gaps in understanding this compound’s off-target effects?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways in treated vs. untreated models.

- Proteomics : SILAC-based quantification to detect protein abundance changes.

- Integration : Use pathway enrichment tools (DAVID, STRING) to overlay omics datasets and prioritize high-impact off-targets .

Q. Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound research?

- Methodological Answer :

- Protocol Standardization : Detail equipment calibration (e.g., HPLC column lot numbers) and software versions (e.g., PyMol for structural analysis) .

- Data Archiving : Deposit raw spectra, chromatograms, and code in Zenodo or Figshare with DOI links.

- FAIR Compliance : Annotate datasets with metadata (e.g., solvent purity, incubation time) for interoperability .

Q. Conflict Resolution & Ethics

Q. How should researchers address ethical concerns when this compound studies yield unexpected toxicity in animal models?

- Methodological Answer :

属性

分子式 |

C22H28O4 |

|---|---|

分子量 |

356.5 g/mol |

IUPAC 名称 |

(2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6-methoxy-2-methylchromene-5,8-dione |

InChI |

InChI=1S/C22H28O4/c1-14-7-6-9-21(3,15(14)2)11-12-22(4)10-8-16-19(24)18(25-5)13-17(23)20(16)26-22/h8,10,13-14H,2,6-7,9,11-12H2,1,3-5H3/t14-,21-,22-/m1/s1 |

InChI 键 |

VGWPPUHIRZBYJE-KHIBUBOWSA-N |

手性 SMILES |

C[C@@H]1CCC[C@](C1=C)(C)CC[C@]2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C |

规范 SMILES |

CC1CCCC(C1=C)(C)CCC2(C=CC3=C(O2)C(=O)C=C(C3=O)OC)C |

同义词 |

metachromin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。